2-ethoxy-N-(4-nitrophenyl)benzamide
Description
2-Ethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzoyl ring and a nitro-substituted phenyl group (-C₆H₄NO₂) at the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, liquid crystals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-ethoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)15(18)16-11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
InChI Key |
NVGMEDPDEMWECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-ethoxy-N-(4-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-ethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the benzamide scaffold significantly influence molecular conformation, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituents and Physical Properties
Key Observations :
- Substituent Position : The 2-ethoxy group in the target compound likely induces steric hindrance, affecting molecular packing and solubility compared to para-substituted analogs like 3e and 3f .
- Electronic Effects : Nitro groups (electron-withdrawing) reduce electron density on the aromatic ring, enhancing stability but reducing solubility. Ethoxy groups (electron-donating) may counteract this effect, improving solubility in polar solvents .
- Crystallography: In 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle of 82.32° between aromatic rings suggests a non-planar conformation, stabilized by intramolecular hydrogen bonds. This contrasts with planar configurations observed in para-substituted benzamides .
Inhibitory Activity
Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino substituents) exhibit enhanced inhibitory activity against enzymes like PCAF histone acetyltransferase (HAT), achieving up to 79% inhibition at 100 μM .
Thermal and Solubility Properties
- Melting Points : Hydroxy-substituted benzamides (e.g., 3f) exhibit higher melting points (163–165°C) due to hydrogen bonding, whereas alkyloxy derivatives (e.g., 3e) melt at lower temperatures (131–133°C) due to reduced crystallinity .
- Solubility : The ethoxy group in the target compound likely improves solubility in organic solvents compared to nitro-dominated analogs, which are prone to aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
